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Compound of Interest

Compound Name: Methyl fluoroacetate

Cat. No.: B1201745

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
methyl fluoroacetate, a key building block in various chemical syntheses. The interpretation of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is
crucial for its unambiguous identification and characterization. This document presents a
detailed breakdown of the spectroscopic signatures of methyl fluoroacetate, supported by
experimental protocols and visual aids to facilitate a deeper understanding of its molecular
structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the 1H NMR, 13C
NMR, IR, and Mass Spectrometry of methyl fluoroacetate.

'H NMR Data

Solvent: CDCIs Frequency: 90 MHz
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Chemical Shift (3)
ppm

e Coupling Constant .
Multiplicity () H Assignment
z

4.86

4JHH = 0.3 Hz, 2JHF =
Doublet of Doublets F-CH2-C=0
47 Hz

3.82

Singlet - O-CHs

Table 1: *H NMR spectral data for methyl fluoroacetate.[1]

*C NMR Data

Solvent: CDCIz

Chemical Shift (8) ppm Assighment
167.0 C=0

77.5 F-CH2-C=0
52.5 O-CHs

Table 2: 13C NMR spectral data for methyl fluoroacetate.

Infrared (IR) Spectroscopy Data

Sample Phase: Liquid Film

Wavenumber (cm~?) Intensity Assignment
~2960 Medium C-H stretch (methyl)
~1760 Strong C=0 stretch (ester)
~1440 Medium C-H bend (methyl)
~1180 Strong C-O stretch (ester)
~1050 Strong C-F stretch
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Table 3: Key IR absorption peaks for methyl fluoroacetate.

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment

92 ~8 [M]* (Molecular lon)
61 ~49 [M - OCHs]*

59 100 [COOCHSs]*

33 ~73 [CH2F]*

15 ~65 [CH3]*

Table 4: Major fragments observed in the mass spectrum of methyl fluoroacetate.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of methyl fluoroacetate is prepared by dissolving
approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform
(CDCIs). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 90 MHz NMR spectrometer is used for the analysis.
Data Acquisition:

e 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of
CDCIs (6 7.26 ppm).

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical
shifts are referenced to the carbon signal of CDCIs (& 77.16 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: A drop of neat methyl fluoroacetate is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1. A background
spectrum of the clean salt plates is acquired prior to the sample analysis to subtract any
atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a
direct insertion probe or through a gas chromatograph (GC) inlet.

lonization: Electron lonization (EI) is employed, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or a similar detector is used to detect the ions, and the
resulting data is plotted as a mass spectrum.

Spectroscopic Interpretation and Structural
Elucidation

The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of
the structure of methyl fluoroacetate.
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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

'H NMR Analysis

The *H NMR spectrum displays two distinct signals. The downfield signal at 4.86 ppm is a
doublet of doublets, characteristic of the methylene protons (-CHz-) adjacent to the fluorine
atom and the carbonyl group. The large coupling constant (23JHF = 47 Hz) is due to the strong
coupling with the neighboring fluorine atom. The smaller coupling (*JHH = 0.3 Hz) arises from a
long-range coupling with the methyl protons. The upfield singlet at 3.82 ppm corresponds to the
three equivalent protons of the methyl ester group (-OCHs).

3C NMR Analysis
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The 3C NMR spectrum shows three signals, consistent with the three unique carbon
environments in the molecule. The signal at 167.0 ppm is attributed to the carbonyl carbon of
the ester. The signal at 77.5 ppm corresponds to the methylene carbon bonded to the fluorine
atom. The upfield signal at 52.5 ppm is assigned to the methyl carbon of the ester group.

IR Spectroscopy Analysis

The IR spectrum provides key information about the functional groups present. The strong
absorption at ~1760 cm~? is characteristic of the C=0 stretching vibration of an ester. The
presence of a strong band at ~1050 cm~* confirms the C-F stretching vibration. The C-H
stretching and bending vibrations of the methyl group are observed around 2960 cm~* and
1440 cm1, respectively. The strong absorption at ~1180 cm~* is due to the C-O stretching of
the ester linkage.

Mass Spectrometry Analysis

The mass spectrum shows a molecular ion peak [M]* at m/z 92, which corresponds to the
molecular weight of methyl fluoroacetate (CsHsFO2). The fragmentation pattern provides
further structural confirmation. The base peak at m/z 59 is attributed to the loss of the
fluoromethyl radical, forming the stable [COOCHs]* fragment. The peak at m/z 61 results from
the loss of the methoxy radical (-OCH?s). The fragment at m/z 33 corresponds to the [CHzF]*
ion.

[FCH2COOCH3s]*"

m/z =92

-CH2F
[FCH2C=0]* [COOCHs]*
m/z = 61 m/z = 59

[CH2F]*
m/z = 33
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Caption: Fragmentation pathway of methyl fluoroacetate in mass spectrometry.

Experimental Workflow

The overall workflow for the spectroscopic analysis of methyl fluoroacetate involves a
systematic process of sample preparation, data acquisition, and data interpretation.
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Caption: General workflow for spectroscopic data acquisition and interpretation.

Conclusion
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The spectroscopic data presented and interpreted in this guide provide a comprehensive and
unambiguous characterization of methyl fluoroacetate. The combination of *H NMR, 13C
NMR, IR, and MS techniques offers complementary information that, when analyzed together,
confirms the molecular structure with high confidence. This guide serves as a valuable
resource for researchers and scientists working with this compound, enabling its accurate
identification and quality control in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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